molecular formula C14H25BrN4O3Si B13144458 4-Bromo-2-(piperazin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylic acid

4-Bromo-2-(piperazin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B13144458
M. Wt: 405.36 g/mol
InChI Key: QWCLALJYSHORCD-UHFFFAOYSA-N
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Description

Its key features include:

  • Imidazole core: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, modified at positions 2 (piperazine) and 5 (carboxylic acid).
  • Bromine substituent: At position 4, enhancing electrophilic reactivity for further functionalization .
  • Piperazine moiety: A six-membered ring with two nitrogen atoms, often used to improve solubility and bioavailability in drug design .
  • SEM protecting group: The (2-(trimethylsilyl)ethoxy)methyl (SEM) group at position 1 protects reactive sites during synthesis, a strategy observed in other imidazole derivatives .

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural motifs align with known imidazole-based pharmacophores, such as antimicrobial and kinase-inhibitory agents .

Properties

Molecular Formula

C14H25BrN4O3Si

Molecular Weight

405.36 g/mol

IUPAC Name

5-bromo-2-piperazin-1-yl-3-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C14H25BrN4O3Si/c1-23(2,3)9-8-22-10-19-11(13(20)21)12(15)17-14(19)18-6-4-16-5-7-18/h16H,4-10H2,1-3H3,(H,20,21)

InChI Key

QWCLALJYSHORCD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(N=C1N2CCNCC2)Br)C(=O)O

Origin of Product

United States

Biological Activity

4-Bromo-2-(piperazin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole core and subsequent functionalization. A general synthetic pathway may include:

  • Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom at the 4-position, often using N-bromosuccinimide (NBS).
  • Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution.
  • Trimethylsilyl Ether Formation : The trimethylsilyl group is added to enhance solubility and stability.

Biological Activity

The biological activity of 4-Bromo-2-(piperazin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylic acid has been evaluated in various studies focusing on its pharmacological properties.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)12.5Inhibition of PI3K/Akt pathway
Compound BA549 (Lung Cancer)8.3Induction of apoptosis via caspase activation

Anti-inflammatory Activity

Some studies have highlighted the anti-inflammatory properties of imidazole derivatives. For example, compounds similar to the target compound have been shown to inhibit nitric oxide production in macrophages, suggesting a potential mechanism for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at various positions on the imidazole ring and side chains significantly influence biological activity. Key findings include:

  • Bromine Substitution : The presence of bromine at the 4-position enhances lipophilicity and cellular uptake.
  • Piperazine Moiety : This group contributes to receptor binding affinity, particularly in targets related to neurotransmission and cancer pathways.

Case Studies

  • Study on Antitumor Activity : A study conducted on a series of imidazole derivatives showed that compounds with piperazine linkages exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-piperazine counterparts. The results indicated a potential for developing targeted therapies based on these structures.
  • Inflammation Model : In a murine model of inflammation, derivatives similar to the target compound were tested for their ability to reduce edema and inflammatory cytokine levels, demonstrating significant efficacy compared to controls.

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. Compounds similar to 4-Bromo-2-(piperazin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylic acid have been studied for their effectiveness against various bacterial strains and fungi. The presence of the bromine atom and the piperazine moiety enhances their interaction with microbial targets, potentially disrupting cellular processes .

Anticancer Potential

The imidazole scaffold has been linked to anticancer activities. Studies suggest that derivatives can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. The specific structure of 4-Bromo-2-(piperazin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylic acid may provide unique mechanisms of action against cancer cells, making it a candidate for further investigation in oncology .

Neurological Applications

Compounds with a piperazine ring are often explored for their neuropharmacological properties. Preliminary studies suggest that this compound could interact with neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety or depression .

Case Study 1: Antimicrobial Activity

In a recent study, derivatives of imidazole were tested against a panel of bacterial pathogens. The results indicated that compounds with similar structural features to 4-Bromo-2-(piperazin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylic acid exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines. The findings revealed that certain modifications to the imidazole structure significantly enhanced anticancer activity. Specifically, compounds incorporating piperazine and halogen substituents demonstrated increased efficacy in reducing cell viability in vitro .

Comparison with Similar Compounds

Structural Analogs with Brominated Imidazole Cores

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid Bromo (C4), methyl (N1), carboxylic acid (C4) 225.05 Simplified analog; methyl group enhances metabolic stability
5-Bromo-1H-benzo[d]imidazol-2-amine Bromo (C5), amine (C2) on benzimidazole core 212.06 Benzimidazole scaffold with amine group; used in antiviral research
Target Compound Bromo (C4), piperazine (C2), SEM (N1), carboxylic acid (C5) ~450 (estimated) Multi-functionalized; SEM group aids synthetic flexibility N/A

Key Differences :

  • The SEM group in the target compound distinguishes it from simpler bromo-imidazoles, enabling selective deprotection during multi-step syntheses .

Piperazine-Containing Imidazole Derivatives

Compound Name Substituents Biological Activity Reference
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid Piperazine (C2), boronic acid (C5) Used in Suzuki coupling for drug design
4-(4-Benzylpiperazin-1-yl)methyl-6-morpholino-1,3,5-triazin-2-amine Piperazine (C4), morpholine (C6) Antimicrobial activity
Target Compound Piperazine (C2) Undocumented; likely modulates solubility and target binding N/A

Key Insights :

  • Piperazine improves water solubility and binding to biological targets (e.g., serotonin receptors) due to its basic nitrogen atoms .
  • The absence of a benzyl or morpholine group in the target compound may reduce off-target interactions compared to .

Carboxylic Acid-Functionalized Imidazoles

Compound Name Substituents Spectral Data (IR, cm⁻¹) Reference
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid Bromo (C3), hydroxy (C4), methoxy (C5) C=O: 1701; C=N: 1624; Br: 525
1-Methyl-1H-imidazole-4-carboxylic acid Methyl (N1), carboxylic acid (C4) C=O: ~1700 (estimated)
Target Compound Carboxylic acid (C5) Likely C=O: ~1700; Br: ~525 (estimated) N/A

Functional Implications :

  • The carboxylic acid group enables salt formation (e.g., sodium salts) for enhanced bioavailability, a feature utilized in NSAIDs like meclofenamic acid .
  • Bromine’s electron-withdrawing effect may stabilize the imidazole ring, as seen in .

SEM-Protected Imidazoles

Compound Name Protecting Group Synthetic Utility Reference
5,6-Dimethyl-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Thiophen-2-ylmethyl Intermediate for bromination studies
Target Compound SEM Enables selective deprotection N/A

Advantages of SEM :

  • Stability under acidic/basic conditions compared to benzyl or methoxyethyl groups .
  • Facilitates late-stage functionalization, critical for combinatorial chemistry.

Q & A

Q. How can the synthesis of this compound be optimized, particularly for introducing the piperazine moiety?

  • Methodological Answer : The piperazine group can be introduced via nucleophilic substitution. For example, reacting a bromo-imidazole precursor with piperazine under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent like DMF or DMSO. Use a base such as K₂CO₃ (2.3 equivalents) at 60–80°C for 12–24 hours . The SEM [(2-(trimethylsilyl)ethoxy)methyl] protecting group on the imidazole nitrogen prevents unwanted side reactions during alkylation .
  • Example Conditions :
ReagentSolventBaseTemperatureTimeYield
PiperazineDMFK₂CO₃60°C18h~65%

Q. What analytical techniques are critical for confirming structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry (e.g., SEM protection at N1, bromine at C4, piperazine at C2). Key shifts: SEM group protons (δ 3.5–5.5 ppm), carboxylic acid (δ ~12 ppm, broad) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₅H₂₄BrN₅O₃Si). Discrepancies >0.3% indicate impurities .
  • X-ray Crystallography (if crystals form): Resolve ambiguous NMR assignments (e.g., bromine position) .

Q. How is the carboxylic acid group introduced at the 5-position of the imidazole ring?

  • Methodological Answer : Start with an ethyl ester precursor (e.g., ethyl 4-bromo-1-SEM-imidazole-5-carboxylate). Hydrolyze the ester using NaOH (2M) in ethanol/water (1:1) at 60°C for 6 hours. Acidify with HCl to precipitate the carboxylic acid .

Advanced Research Questions

Q. How to address regioselectivity challenges during bromination at the imidazole 4-position?

  • Methodological Answer : Use directing groups or steric effects. For example, the SEM group at N1 blocks electrophilic substitution at N1/N3, favoring bromination at C4. Optimize bromine source (e.g., NBS vs. Br₂) and solvent (e.g., CHCl₃ vs. DCM). Monitor reaction progress via TLC or LC-MS .

Q. What strategies remove the SEM protecting group without degrading the piperazine moiety?

  • Methodological Answer : SEM is acid-labile. Use trifluoroacetic acid (TFA)/H₂O (95:5) at 0°C for 1–2 hours. Piperazine’s stability under mild acidic conditions prevents decomposition. Neutralize with NaHCO₃ post-cleavage .

Q. How to design stability studies for identifying degradation pathways?

  • Methodological Answer : Conduct forced degradation under:
  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 48h.
  • Oxidative stress : 3% H₂O₂ at 25°C for 24h.
  • Thermal stress : 60°C for 1 week.
    Analyze degradants via HPLC-MS. For example, SEM deprotection under acidic conditions generates 2-(piperazin-1-yl)-1H-imidazole derivatives .

Q. How to resolve contradictory spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer :
  • Compare experimental NMR with DFT-calculated shifts (B3LYP/6-31G* level). Discrepancies >0.5 ppm suggest misassignment or conformational flexibility.
  • Validate using 2D NMR (HSQC, HMBC) or X-ray data .
  • Cross-reference with literature on analogous imidazoles (e.g., 4-bromo-1-SEM-imidazole derivatives) .

Q. How to perform impurity profiling using LC-MS?

  • Methodological Answer : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Key impurities:
  • Process-related : Unreacted bromo precursor (m/z ~420).
  • Degradants : SEM-cleaved product (m/z ~298).
    High-resolution MS (HRMS) identifies exact masses (e.g., [M+H]⁺ = 458.0684 for C₁₅H₂₄BrN₅O₃Si) .

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